Cas no 2703769-61-1 (3-7-(3-aminoazetidin-1-yl)-1-oxo-2,3-dihydro-1H-isoindol-2-ylpiperidine-2,6-dione)

3-7-(3-aminoazetidin-1-yl)-1-oxo-2,3-dihydro-1H-isoindol-2-ylpiperidine-2,6-dione structure
2703769-61-1 structure
商品名:3-7-(3-aminoazetidin-1-yl)-1-oxo-2,3-dihydro-1H-isoindol-2-ylpiperidine-2,6-dione
CAS番号:2703769-61-1
MF:C16H18N4O3
メガワット:314.339123249054
CID:5628751
PubChem ID:165943932

3-7-(3-aminoazetidin-1-yl)-1-oxo-2,3-dihydro-1H-isoindol-2-ylpiperidine-2,6-dione 化学的及び物理的性質

名前と識別子

    • EN300-28319552
    • 3-[7-(3-aminoazetidin-1-yl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione
    • 2703769-61-1
    • 3-7-(3-aminoazetidin-1-yl)-1-oxo-2,3-dihydro-1H-isoindol-2-ylpiperidine-2,6-dione
    • インチ: 1S/C16H18N4O3/c17-10-7-19(8-10)11-3-1-2-9-6-20(16(23)14(9)11)12-4-5-13(21)18-15(12)22/h1-3,10,12H,4-8,17H2,(H,18,21,22)
    • InChIKey: HHYVFVXMNVEVGN-UHFFFAOYSA-N
    • ほほえんだ: O=C1C2C(=CC=CC=2N2CC(C2)N)CN1C1C(NC(CC1)=O)=O

計算された属性

  • せいみつぶんしりょう: 314.13789045g/mol
  • どういたいしつりょう: 314.13789045g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 23
  • 回転可能化学結合数: 2
  • 複雑さ: 545
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 95.7Ų
  • 疎水性パラメータ計算基準値(XlogP): -0.8

3-7-(3-aminoazetidin-1-yl)-1-oxo-2,3-dihydro-1H-isoindol-2-ylpiperidine-2,6-dione 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-28319552-1.0g
3-[7-(3-aminoazetidin-1-yl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione
2703769-61-1
1g
$0.0 2023-05-24
Enamine
EN300-28319552-1g
3-[7-(3-aminoazetidin-1-yl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione
2703769-61-1
1g
$0.0 2023-09-07

3-7-(3-aminoazetidin-1-yl)-1-oxo-2,3-dihydro-1H-isoindol-2-ylpiperidine-2,6-dione 関連文献

3-7-(3-aminoazetidin-1-yl)-1-oxo-2,3-dihydro-1H-isoindol-2-ylpiperidine-2,6-dioneに関する追加情報

Introduction to 3-7-(3-aminoazetidin-1-yl)-1-oxo-2,3-dihydro-1H-isoindol-2-ylpiperidine-2,6-dione and Its Significance in Modern Chemical Biology

The compound with the CAS number 2703769-61-1, specifically identified as 3-7-(3-aminoazetidin-1-yl)-1-oxo-2,3-dihydro-1H-isoindol-2-ylpiperidine-2,6-dione, represents a fascinating intersection of structural complexity and biological potential. This molecule, characterized by its intricate framework of fused heterocyclic rings and functional groups, has garnered attention in the field of chemical biology due to its unique pharmacophoric features. The presence of an aminoazetidine moiety linked to a piperidine core, further integrated with an isoindole scaffold, positions this compound as a promising candidate for further exploration in drug discovery and therapeutic development.

In recent years, the pharmaceutical industry has increasingly focused on the design and synthesis of molecules that exhibit multifunctional activity. The 3-7-(3-aminoazetidin-1-yl)-1-oxo-2,3-dihydro-1H-isoindol-2-ylpiperidine-2,6-dione structure exemplifies this trend by incorporating several key pharmacological motifs. The aminoazetidine ring is known for its ability to modulate enzyme activity and interact with biological targets in a manner that can lead to therapeutic effects. Meanwhile, the piperidine moiety is a common feature in many bioactive compounds, often contributing to improved solubility and metabolic stability. The integration of these elements with the isoindole group creates a complex system that may exhibit novel interactions with biological pathways.

One of the most compelling aspects of this compound is its potential application in addressing complex diseases. Current research suggests that molecules with similar structural features may have utility in modulating inflammatory pathways, which are central to conditions such as cancer, autoimmune disorders, and neurodegenerative diseases. The 3-aminoazetidine component, in particular, has been studied for its ability to interfere with key enzymes involved in these processes. For instance, studies have shown that derivatives of aminoazetidine can inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are pivotal in the production of pro-inflammatory mediators.

The 1H-isoindol moiety further enhances the biological potential of this compound by providing a scaffold that can interact with specific receptors or enzymes. Isoindoles have been identified as important components in several bioactive natural products and synthetic drugs, often contributing to their binding affinity and selectivity. In the context of 3-7-(3-aminoazetidin-1-yl)-1-oxo-2,3-dihydro-1H-isoindol-2-ylpiperidine-2,6-dione, this group may facilitate interactions with targets such as G-protein coupled receptors (GPCRs) or nuclear receptors (NRs), which are implicated in various physiological processes.

Recent advances in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and interactions of complex molecules like this one with high precision. These tools have been instrumental in identifying potential lead compounds for further optimization. By leveraging virtual screening techniques, researchers can rapidly assess the binding affinity of 3-(7-(3-aminoazetidinato(1))carbonyl)-8-(5-methylpyrrolidinone)-4H-chromenone (a synonym for the CAS compound) to various biological targets. This approach has significantly accelerated the drug discovery process by allowing for the rapid identification of promising candidates without the need for extensive experimental screening.

The synthesis of such intricate molecules presents significant challenges due to their structural complexity. However, recent developments in synthetic methodologies have made it possible to construct complex heterocyclic frameworks more efficiently than ever before. Techniques such as transition-metal-catalyzed cross-coupling reactions and organometallic chemistry have been particularly useful in building the required connectivity between different functional groups. Additionally, biocatalytic approaches using engineered enzymes have shown promise in facilitating selective transformations that would be otherwise difficult to achieve through traditional synthetic methods.

The pharmacological evaluation of novel compounds like 3-(7-(3-aminoazetidinato(1))carbonyl)-8-(5-methylpyrrolidinone)-4H-chromenone typically involves a multi-step process that includes in vitro testing followed by preclinical studies. In vitro assays are designed to assess primary biological activity against relevant targets such as enzymes or receptors. These assays provide initial insights into the compound's mechanism of action and selectivity profile. If promising results are obtained from these assays, further studies such as cell-based assays and animal models are conducted to evaluate efficacy and safety.

One particularly exciting area of research is the exploration of structure-based drug design strategies. By determining the three-dimensional structure of target proteins at high resolution using techniques like X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy, researchers can gain detailed insights into how molecules interact with biological systems. These structural insights can then be used to guide the design of more effective drugs by optimizing key interactions between the drug molecule and its target.

The development of novel therapeutic agents is often hampered by issues related to drug delivery and bioavailability. The complex structure of compounds like CAS 2703769 61 1, while offering biological advantages, can also pose challenges in terms of formulation and delivery. Researchers are actively exploring innovative approaches to overcome these obstacles, including the use of prodrugs that release active ingredients under specific physiological conditions or encapsulation strategies that protect sensitive moieties from degradation.

The integration of artificial intelligence (AI) into drug discovery workflows has revolutionized many aspects of modern pharmaceutical research. AI algorithms can analyze vast datasets containing information on chemical structures, biological activities, and pharmacokinetic properties to identify patterns that might not be apparent through traditional analysis methods. These AI-driven approaches have already led to significant advances in identifying new lead compounds and optimizing existing ones for better efficacy and safety profiles.

In conclusion,CAS number 2703769 61 1, corresponding to 3-(7-(3-aminoazetidinato(1))carbonyl)-8-(5-methylpyrrolidinone)-4H-chromenone, represents a compelling example of how structural complexity can be leveraged to develop novel bioactive molecules with therapeutic potential. Its unique combination of pharmacophoric features positions it as a promising candidate for further exploration in drug discovery efforts aimed at addressing complex diseases through innovative chemical biology approaches.

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